2-Hydroxy-N'-(prop-2-enoyl)benzohydrazide
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Overview
Description
2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide is a chemical compound known for its diverse applications in scientific research. It is a derivative of benzohydrazide, characterized by the presence of a hydroxy group and a prop-2-enoyl group attached to the benzohydrazide core. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide typically involves the reaction of benzohydrazide with prop-2-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide involves its interaction with various molecular targets. The hydroxy group and the prop-2-enoyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological activity. It may also inhibit specific enzymes or interact with cellular components, leading to its observed effects .
Comparison with Similar Compounds
- 2-Hydroxy-N’-(2-hydroxybenzoyl)benzohydrazide
- N’-(prop-2-enoyl)benzohydrazide
- 2-Hydroxy-N’-(thiophene-2-yl)methylene-benzohydrazide
Comparison: 2-Hydroxy-N’-(prop-2-enoyl)benzohydrazide is unique due to the presence of both a hydroxy group and a prop-2-enoyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-hydroxy-N'-prop-2-enoylbenzohydrazide |
InChI |
InChI=1S/C10H10N2O3/c1-2-9(14)11-12-10(15)7-5-3-4-6-8(7)13/h2-6,13H,1H2,(H,11,14)(H,12,15) |
InChI Key |
WCUFDERSSZEOJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NNC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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